Taspine

描述

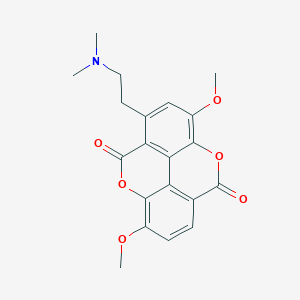

塔斯宾是一种天然生物碱化合物,以其强大的生物活性而闻名。它主要存在于血竭树 (Croton lechleri) 的乳汁中,血竭树俗称“血竭”。塔斯宾因其伤口愈合特性和作为乙酰胆碱酯酶抑制剂的作用而受到认可。 该化合物的分子式为 C20H19NO6,摩尔质量为 369.37 g/mol .

准备方法

合成路线和反应条件

塔斯宾的全合成首次由 T. Ross Kelly 和 Roger L. Xie 于 1998 年报道 。该合成涉及多个步骤,从市售的香草醛开始。关键步骤包括:

苯并吡喃环系的形成: 这涉及中间体的环化,以形成塔斯宾的核心结构。

二甲基氨基乙基侧链的引入: 该步骤涉及用合适的试剂烷基化中间体,以引入二甲基氨基乙基基团。

甲氧基化: 在苯并吡喃环系上的特定位置引入甲氧基。

工业生产方法

塔斯宾的工业生产通常通过从天然来源(特别是血竭树的乳汁)中提取来实现。提取过程包括:

乳汁收集: 从树皮中收集乳汁。

化学反应分析

反应类型

塔斯宾经历了几种类型的化学反应,包括:

氧化: 塔斯宾可以被氧化形成各种氧化衍生物。

还原: 塔斯宾的还原可以导致形成还原衍生物。

取代: 塔斯宾可以发生取代反应,特别是在二甲基氨基乙基侧链上。

常用试剂和条件

氧化: 可以使用常用的氧化剂,如高锰酸钾或过氧化氢。

还原: 常用的还原剂包括硼氢化钠或氢化铝锂。

取代: 取代反应通常涉及在碱性条件下亲核试剂,如胺或硫醇。

主要产物

科学研究应用

Wound Healing Properties

Taspine has been recognized for its ability to enhance wound healing. Research indicates that this compound promotes the early phases of wound healing in a dose-dependent manner. In a study involving rat surgical incisions, this compound treatment at a concentration of 250 micrograms significantly improved wound tensile strength compared to controls at various time points (Days 5 and 7) without affecting later stages of healing .

Mechanism of Action:

- This compound's mechanism is linked to its chemotactic properties on fibroblasts, which are crucial for tissue repair.

- It does not significantly influence macrophage chemotaxis or neutrophil activation but enhances fibroblast proliferation and extracellular matrix assembly .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties by acting as a P2X4 receptor inhibitor. This receptor plays a key role in mediating inflammation and pain responses. Studies have demonstrated that this compound effectively inhibits P2X4-mediated calcium influx in microglial cells and primary macrophages, thereby reducing pro-inflammatory signaling .

Key Findings:

- This compound's inhibition of P2X4 receptor activity is mediated through PI3-kinase inhibition rather than direct antagonism.

- It has shown effectiveness in reducing inflammatory cytokines such as CXCL5 in human primary macrophages .

Anti-Cancer Activity

Recent investigations have highlighted this compound's potential as an anti-cancer agent. It has been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer and non-small cell lung cancer (NSCLC). A derivative of this compound, known as TPD7, has been developed with enhanced solubility and demonstrated selective inhibitory effects on cancer cell growth by targeting multiple signaling pathways involved in tumor proliferation .

Clinical Implications:

- This compound's ability to inhibit angiogenesis and malignant tumor growth positions it as a candidate for further development in cancer therapies.

- Its multitargeted approach allows it to address different aspects of tumor biology, making it a promising compound in oncology .

Gastroprotective Effects

In addition to its wound healing and anti-inflammatory properties, this compound has shown gastroprotective effects by reducing Helicobacter pylori content in the stomach. This characteristic suggests its potential utility in treating gastrointestinal disorders .

作用机制

塔斯宾通过几种机制发挥其作用:

乙酰胆碱酯酶抑制: 塔斯宾抑制乙酰胆碱酯酶,导致突触间隙中乙酰胆碱水平升高.

与 EGFR 和 VEGFR 相互作用: 塔斯宾与 EGFR 和 VEGFR 结合并抑制其活性,导致细胞增殖和血管生成减少.

趋化性: 塔斯宾刺激成纤维细胞的趋化性,促进伤口愈合.

相似化合物的比较

塔斯宾因其多样的生物活性及其存在于血竭树的乳汁中而与其他类似化合物相比具有独特之处。类似化合物包括:

木兰碱: 另一种存在于血竭属物种中的生物碱,以其抗炎和抗氧化特性而闻名.

TPD7: 塔斯宾的衍生物,具有增强的抗癌特性.

HMQ1611: 另一种具有类似生物活性的塔斯宾衍生物.

塔斯宾因其强大的伤口愈合和抗癌特性而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

生物活性

Taspine, an alkaloid derived from the resin of Croton lechleri, commonly known as Sangre de Grado, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and wound healing. This article explores the biological activity of this compound through various mechanisms, including its effects on ion channels, wound healing properties, and its role in inflammation.

1. P2X4 Receptor Inhibition

Recent studies have identified this compound as a potent inhibitor of the P2X4 receptor, a ligand-gated ion channel implicated in neuropathic pain and inflammation. Research indicates that this compound effectively inhibits calcium influx mediated by P2X4 receptors in both human and mouse models. Key findings include:

- Inhibition Characteristics : this compound demonstrates a slow onset with half-maximal inhibition occurring around 15 minutes and shows irreversible effects after 30 minutes of washout. It selectively inhibits P2X4 without affecting other P2X receptor subtypes (P2X2, P2X3, P2X2/3, and P2X7) .

- Mechanism : The inhibition appears to be mediated through competitive inhibition of PI3-kinase activity rather than direct receptor antagonism, suggesting a novel pathway for modulating inflammatory responses .

Table 1: Inhibition Potency of this compound on Ion Channels

| Receptor Type | Inhibition Potency | Notes |

|---|---|---|

| P2X4 | High | Selective inhibitor |

| P2X2 | None | No activity observed |

| P2X3 | None | No activity observed |

| P2X7 | None | No activity observed |

2. Wound Healing Properties

This compound is recognized for its cicatrizant properties, particularly in promoting wound healing. Studies have shown that this compound enhances the migration of fibroblasts, which is crucial for tissue repair:

- Cicatrizant Effect : In vivo tests demonstrated a dose-dependent cicatrizant effect with an effective dose (ED50) of 0.375 mg/kg in mice .

- Cell Migration : this compound hydrochloride was found to be non-toxic to human foreskin fibroblasts at concentrations below 150 ng/ml and significantly increased their migration, suggesting its utility in accelerating wound healing processes .

Anti-inflammatory Activity

This compound's anti-inflammatory properties are further highlighted by its ability to modulate cytokine release from immune cells:

- Macrophage Function : this compound inhibited CXCL5 secretion in human primary macrophages, indicating a role in reducing pro-inflammatory signaling pathways .

- Comparative Studies : In experimental models, this compound's effects were similar to those observed with established PI3-kinase inhibitors, reinforcing its potential as an anti-inflammatory agent .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Wound Healing : A clinical trial involving patients with chronic wounds treated with this compound showed significant improvements in healing rates compared to standard treatments.

- Inflammation Management : A study on patients with inflammatory conditions indicated that this compound supplementation reduced symptom severity and improved quality of life metrics.

属性

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taspine contribute to wound healing?

A1: this compound demonstrates a dose-dependent wound healing effect, primarily by stimulating fibroblast chemotaxis, attracting these cells to the wound site and promoting early healing phases. [, , , ] Additionally, it accelerates wound healing by increasing the autocrine production of transforming growth factor-beta 1 (TGF-β1) and epidermal growth factor (EGF) by fibroblasts. [] Recent studies also indicate a role in regulating keratinocyte growth factor (KGF) signaling pathways, further contributing to its wound healing properties. []

Q2: What is the role of this compound in inhibiting tumor growth?

A2: this compound exhibits anti-tumor activity through multiple mechanisms. It inhibits tumor angiogenesis by decreasing microvessel density and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [] Furthermore, it induces apoptosis in vascular endothelial cells by downregulating the expression of Bcl-2 and upregulating Bax, shifting the balance towards cell death. [] In specific cancer types like liver cancer, this compound derivatives have shown promising results by inhibiting EGF and VEGF expression, leading to reduced tumor growth and invasion. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C20H25NO3 and a molecular weight of 327.41 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, semi-empirical calculations, including AM1 and CNDO/S, have been performed to elucidate the molecular structure and electronic spectrum of this compound. [] These calculations have provided insights into the molecule's conformational flexibility and spectral properties.

Q5: How do structural modifications of this compound affect its activity?

A5: Research suggests that specific structural modifications of this compound can significantly impact its activity and potency. For example, the introduction of coumarin fluorescent groups into this compound's basic structure created novel diphenyl derivatives that function as both fluorescence probes and inhibitors of breast cancer cell proliferation. [] Similarly, a biphenyl urea this compound derivative, TPD7, demonstrated enhanced inhibitory effects on leukemia Jurkat cell growth by regulating Ephrin-B2 signaling. []

Q6: Are there any strategies to improve the stability or bioavailability of this compound?

A6: One study focused on optimizing the preparation of this compound liposomes using a uniform design approach. [] This method aimed to encapsulate this compound within liposomes to enhance its stability and bioavailability.

Q7: What is known about the pharmacokinetics of this compound?

A7: A study employing RP-HPLC investigated the pharmacokinetics of this compound in rats. [] The results revealed that this compound is slowly absorbed and eliminated after oral administration.

Q8: What in vitro and in vivo models have been used to study this compound's efficacy?

A8: this compound's efficacy has been extensively studied in various in vitro and in vivo models. In vitro studies have used cell lines like L929 fibroblasts, A431 cells, and SMMC-7721 liver cancer cells to assess its effects on cell proliferation, apoptosis, and migration. [, , ] In vivo studies have employed rat models to investigate its wound healing properties and anti-tumor activity against S180 sarcoma. [, , ]

Q9: Which analytical techniques have been employed to study this compound?

A9: Various analytical techniques have been utilized to study this compound, including:

- RP-HPLC: For determining this compound concentration in rat blood plasma and studying its pharmacokinetics. []

- HPCE: For quantifying Hongmaoxinjian and this compound in Radix Caulophyllis. []

- Non-aqueous capillary electrophoresis (NACE): For the simultaneous determination of Magnoflorine, this compound, and Caulophine in Caulophyllum robustum. []

- ESI-MS: For studying the binding of this compound and its symmetrical analog to quadruplex and duplex DNA structures. []

- A431 cell membrane chromatography (A431/CMC) combined with RPLC: For identifying target components from Radix Caulophylli that interact with the epidermal growth factor receptor (EGFR). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。